

Methods for Peptide Macrocyclization Using Boc-D-Allylglycine: Application Notes and Protocols

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Compound of Interest

Compound Name: *Boc-D-Allylglycine*

Cat. No.: *B1330942*

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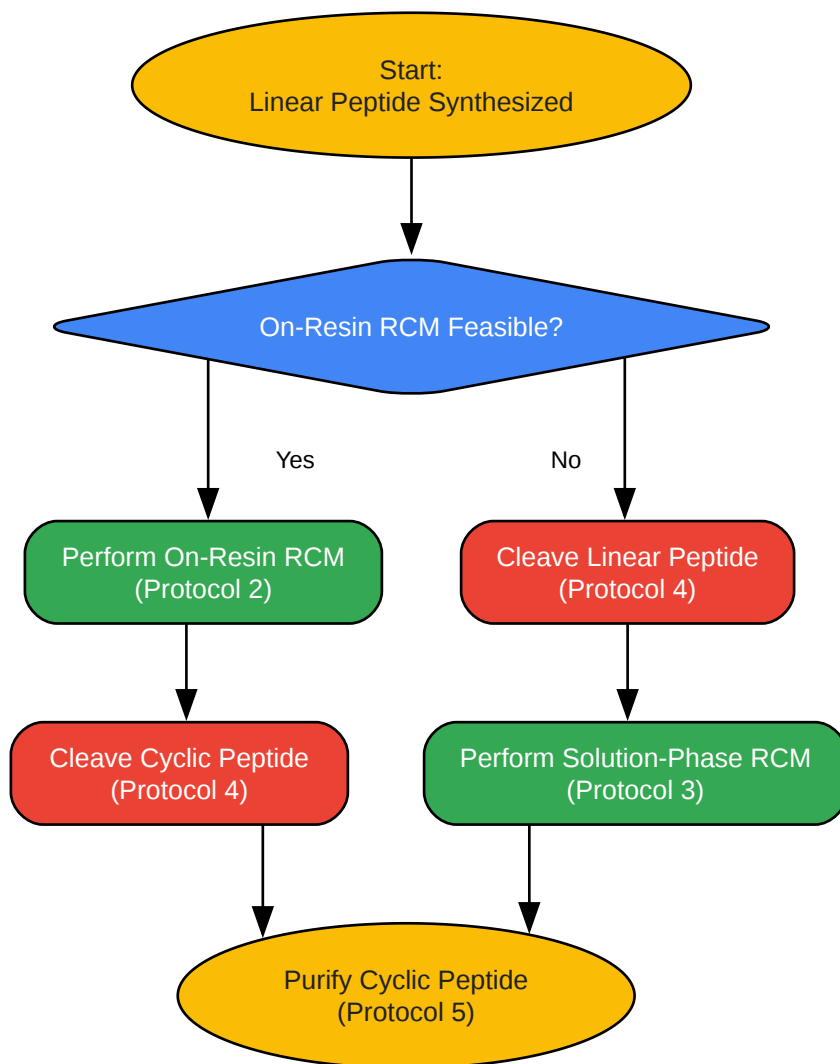
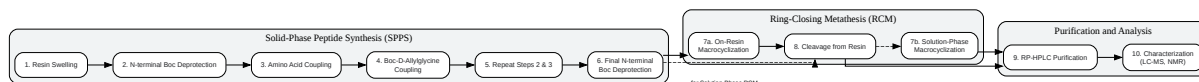
For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide macrocyclization is a powerful strategy in drug discovery and development to enhance the therapeutic potential of peptides. By constraining the peptide backbone, macrocyclization can lead to increased metabolic stability, improved receptor affinity and selectivity, and enhanced cell permeability. One versatile method for achieving this is through ring-closing metathesis (RCM), a Nobel Prize-winning reaction that forms a carbon-carbon double bond. The incorporation of the non-proteinogenic amino acid, **Boc-D-Allylglycine**, provides a convenient handle for RCM, allowing for the formation of well-defined cyclic peptide structures.

These application notes provide detailed protocols for the synthesis of macrocyclic peptides using **Boc-D-Allylglycine**, covering solid-phase peptide synthesis (SPPS), on-resin and solution-phase macrocyclization, and purification.

Workflow for Peptide Macrocyclization using Boc-D-Allylglycine



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